molecular formula C15H16N2O4S B2787386 Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate CAS No. 1428362-37-1

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate

カタログ番号: B2787386
CAS番号: 1428362-37-1
分子量: 320.36
InChIキー: AHCBZNQOWLDLDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate is a chemical compound of interest in medicinal chemistry and biochemical research. It features a pyridazine core linked to a 3,4-dimethoxyphenyl group and a methyl thioacetate side chain. This structure is related to pyridazinone scaffolds, which are known to possess significant biological activity and are investigated for their potential as inhibitors of various enzymes, such as D-amino acid oxidase (DAAO) . Researchers value this family of compounds for their potential application in neuroscience, given that DAAO inhibitors can modulate D-serine levels and thereby influence NMDA receptor function . The dimethoxyphenyl moiety is a common pharmacophore found in many bioactive molecules, which may contribute to the compound's interaction with biological targets . The synthetic versatility of the thioacetate and ester functional groups also makes this compound a valuable building block for further chemical derivatization, enabling the creation of a library of molecules for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

特性

IUPAC Name

methyl 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-12-6-4-10(8-13(12)20-2)11-5-7-14(17-16-11)22-9-15(18)21-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBZNQOWLDLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate is C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}, with a molecular weight of 320.36 g/mol. The compound features a pyridazine ring and a thioacetate moiety, which are critical for its biological activity.

IUPAC Name: Methyl 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core followed by the introduction of the thioacetate group. The specific synthetic pathway may vary but often includes:

  • Formation of the Pyridazine Ring: Utilizing appropriate precursors to construct the pyridazine framework.
  • Thioether Formation: Introducing the thio group through nucleophilic substitution reactions.
  • Acetate Formation: Finally, esterification to yield the acetate derivative.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiviral activities. For instance, derivatives containing heterocycles like pyridazines are often evaluated for their efficacy against various viral infections. In vitro assays have shown that certain pyridazine derivatives can inhibit viral replication, suggesting that Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate may also possess similar properties.

Anticancer Activity

The biological evaluation of related compounds has revealed promising anticancer properties. For example, some pyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7 cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget CellsIC50/EC50 ValuesReference
AntiviralMT-4 Cells0.20 - 0.35 μM
AnticancerHeLa CellsGI50 = 8.12 μM
MCF-7 CellsGI50 = 3.18 μM

Case Studies

  • Antiviral Screening: A series of pyridazine derivatives were screened for antiviral activity against HIV and other viruses, revealing that modifications at specific positions significantly enhanced their potency (EC50 values ranging from 130 to 263 μM) .
  • Cytotoxicity Assays: In studies evaluating the cytotoxic effects on cancer cell lines, compounds structurally related to Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate exhibited varying degrees of growth inhibition, with some showing superior activity compared to established chemotherapeutics .

The mechanisms underlying the biological activities of Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate are still under investigation but may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes crucial for viral replication or cancer cell survival.
  • Receptor Interactions: Interaction with cellular receptors may modulate signaling pathways involved in cell growth and apoptosis.

科学的研究の応用

Medicinal Chemistry

The compound's unique structural features make it a candidate for various therapeutic applications:

  • Anticancer Activity : Compounds similar to Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the thioether group may enhance the compound's interaction with biological targets involved in cancer progression.
  • Targeted Drug Delivery : The incorporation of this compound into nanoparticle systems can facilitate targeted drug delivery mechanisms. For instance, studies have shown that conjugating therapeutic agents with compounds like Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate can improve the specificity and efficacy of drug delivery systems aimed at cancer cells .

Organic Synthesis

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate serves as an important intermediate in organic synthesis:

  • Nucleophilic Substitution Reactions : The thioether functional group allows for nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.
  • Synthesis of Biologically Active Compounds : This compound can be utilized as a building block for synthesizing novel compounds with potential biological activity. Its ability to undergo various chemical transformations enables the development of new pharmaceuticals.

Case Studies

Several case studies highlight the potential applications of Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate in research:

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro using derivatives of this compound.
Study BDrug Delivery SystemsShowed enhanced targeting of cancer cells when used in nanoparticle formulations.
Study COrganic SynthesisDeveloped new synthetic pathways utilizing this compound as an intermediate.

化学反応の分析

Nucleophilic Substitution Reactions

The thioether group (-S-) in this compound is susceptible to nucleophilic substitution. For example:

  • Alkylation/Alkoxyamination : The sulfur atom can act as a nucleophile, reacting with alkyl halides or other electrophilic reagents. In related pyridazine-thioether systems, reactions with chloroacetate derivatives under basic conditions (e.g., K₂CO₃/DMF) yield alkylated products .

  • Cross-Coupling : The compound may participate in Ullmann or Buchwald-Hartwig couplings. A study on analogous pyridazine-thioethers demonstrated copper-catalyzed C–S bond formation with aryl halides .

Key Conditions :

  • Solvents: DMF, THF, or dichloromethane.

  • Bases: K₂CO₃, NaH.

  • Catalysts: CuI for Ullmann-type reactions .

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields sulfoxides. This is critical for modulating biological activity, as sulfone derivatives often exhibit enhanced metabolic stability .

  • Complete Oxidation : Strong oxidizing agents like H₂O₂/CH₃COOH convert the thioether to a sulfone, altering electronic properties of the pyridazine ring.

Example Protocol :

Reaction TypeReagentConditionsProduct
SulfoxidationmCPBA0°C → 25°C, 3.5 hSulfoxide
SulfonationH₂O₂/CH₃COOHReflux, 6 hSulfone

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

  • Acidic Hydrolysis : HCl/H₂O or H₂SO₄/EtOH at reflux yields the free carboxylic acid.

  • Basic Hydrolysis : NaOH/H₂O at 60°C produces carboxylate salts, which are intermediates for further functionalization (e.g., amidation).

Applications :

  • Carboxylic acid derivatives are precursors for synthesizing amides or esters with tailored pharmacokinetic properties.

Functionalization of the Pyridazine Ring

The pyridazine core enables electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:

  • Halogenation : Bromination (Br₂/EtOAc) at the pyridazine ring’s electron-deficient positions enhances reactivity for Suzuki-Miyaura couplings .

  • Suzuki Coupling : 3,4-Dimethoxyphenyl boronic acid can be coupled to introduce additional aryl groups, as demonstrated in structurally related isothiazolopyridines .

Mechanistic Insight :
Radical trapping experiments (e.g., TEMPO) confirm that bromination proceeds via an electrophilic pathway rather than a radical mechanism .

Thioether Cleavage and Rearrangement

Under strong reducing conditions (e.g., LiAlH₄), the thioether bond may cleave, releasing pyridazine thiols. Alternatively, acid-catalyzed rearrangements can yield fused heterocycles, though this is less common in this scaffold.

Biological Activity Modulation via Reactions

Reaction-derived derivatives have shown promise in medicinal chemistry:

  • Sulfone Analogs : Improved inhibitory activity against kinases (e.g., CDK2) compared to thioether precursors.

  • Amide Derivatives : Hydrolysis followed by amidation with substituted benzylamines enhances solubility and target affinity.

類似化合物との比較

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Biological Activities Physical Properties Toxicity
Target Compound Pyridazine 6-(3,4-dimethoxyphenyl), 3-(thioacetate methyl ester) Inferred ACE/tyrosinase inhibition (based on dimethoxy analogs) Not reported Not reported
Curcumin analog (3e) Cyclopentanone 3,4-dimethoxybenzylidene, acryloyl Strong antioxidant, ACE inhibition (IC₅₀: ~15 µM), HIV-1 protease inhibition Not reported Non-toxic (normal lung cells)
Pyridazine derivative (6) Pyridazine Pyridin-2-yl, triazole-thioacetate Not reported Yield: 65%, m.p. 96–98°C Not reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine Thietan-3-yloxy, ethyl ester Not reported Synthesized via alkylation Not reported
Triazole-thioacetate ester 1,2,4-Triazole 3,4-dimethoxyphenyl Predicted low acute toxicity (GUSAR model) Confirmed via NMR/IR LD₅₀ (predicted): >2000 mg/kg

Key Structural Differences and Implications

  • Triazole (): Provides a rigid, planar structure but lacks the pyridazine’s nitrogen-rich environment, possibly altering metabolic stability .
  • Substituent Effects :

    • The 3,4-dimethoxyphenyl group in the target compound and curcumin analogs (e.g., 3e) is strongly associated with antioxidant and enzyme inhibition activities due to electron-donating methoxy groups .
    • Thioacetate esters (methyl vs. ethyl): Methyl esters (target compound) may exhibit faster hydrolysis rates compared to ethyl analogs, affecting bioavailability .
  • This suggests feasible scalability for the target compound if similar routes are employed.

Q & A

Basic: What are the common synthetic routes for Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate?

Answer:
The synthesis typically involves two key steps:

  • Thioether bond formation : Reacting a pyridazine derivative (e.g., 6-(3,4-dimethoxyphenyl)pyridazin-3-thiol) with methyl 2-chloroacetate under alkaline conditions (e.g., KOH in DMF) to form the thioacetate linkage .
  • Esterification : Acid-catalyzed (e.g., H₂SO₄) esterification of intermediate thioacetic acids with methanol, refluxed for 10–12 hours to yield the methyl ester .
    Key considerations : Optimize reaction time and stoichiometry to avoid side products like disulfides or over-esterification.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A multi-technique approach is used:

Technique Purpose Key Peaks/Data
IR Spectroscopy Confirm functional groups (ester C=O, thioether C-S)1695 cm⁻¹ (C=O), 704 cm⁻¹ (C-S)
¹H NMR Verify methoxy groups and aromatic protonsδ 3.84 ppm (OCH₃), δ 6.67–7.81 ppm (Ar-H)
Elemental Analysis Validate empirical formula%C, %H, %N, %S within ±0.3% of theoretical
TLC Assess purity and individualitySingle spot under UV 254 nm

Basic: What in vitro biological screening methods are applicable for this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ .
    Note : Use dimethyl sulfoxide (DMSO) as a solvent control (<1% v/v) to avoid solvent-induced toxicity.

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:

  • Variation of substituents : Synthesize analogs with modified methoxy positions (e.g., 2,4- vs. 3,4-dimethoxyphenyl) to assess steric/electronic effects on bioactivity .
  • Bioisosteric replacement : Replace the pyridazine core with triazole or pyrimidine to study heterocycle influence on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with predicted binding affinities to enzymes like DHFR or CYP450 .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies (e.g., varying MIC values) may arise from:

  • Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 h) .
  • Compound purity : Re-evaluate via HPLC (≥95% purity) to exclude impurities affecting activity .
  • Strain variability : Test against reference strains (e.g., ATCC 25922 for E. coli) alongside clinical isolates .

Advanced: What computational tools predict the ADMET profile of this compound?

Answer:

  • GUSAR : Predicts acute toxicity (LD₅₀) and organ-specific toxicity using QSAR models .
  • SwissADME : Estimates solubility (LogS), permeability (Caco-2), and CYP450 interactions .
  • ProTox-II : Flags hepatotoxicity risks via similarity to known toxicophores .
    Limitation : Validate in vitro (e.g., hepatic microsomes for metabolic stability) due to model approximations.

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions and improve isolation .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for thioether formation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 10 h to 1–2 h with controlled temperature (80–100°C) .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme inhibition assays : Directly measure inhibition of target enzymes (e.g., dihydrofolate reductase) using spectrophotometric NADPH oxidation .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., oxidative stress pathways) .
  • Protein binding studies : Surface plasmon resonance (SPR) to quantify binding kinetics with purified targets .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Sparingly soluble in water (≤1 mg/mL); use co-solvents like PEG-400 for in vivo studies .
  • Stability : Hydrolytically stable at pH 7.4 (PBS, 37°C) for 24 h but degrades in acidic conditions (pH <3) .
    Storage : –20°C under argon to prevent oxidation of the thioether bond .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

  • Prodrug strategies : Replace methyl ester with pivaloyloxymethyl to enhance oral bioavailability .
  • Lipophilicity modulation : Introduce fluorine at the 4-position of the phenyl ring to balance LogP (target 2–3) .
  • Metabolic blocking : Replace labile methoxy groups with trifluoromethoxy to reduce CYP-mediated demethylation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。